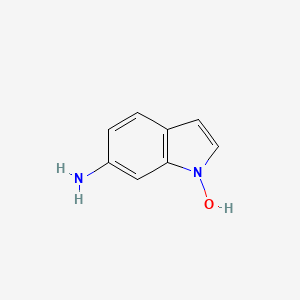![molecular formula C9H9N3O3 B13100164 7-Ethoxypyrido[2,3-d]pyrimidine-2,4(1h,3h)-dione CAS No. 521275-16-1](/img/structure/B13100164.png)
7-Ethoxypyrido[2,3-d]pyrimidine-2,4(1h,3h)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Ethoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyridopyrimidine family
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriately substituted pyrimidines. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures . Another approach includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
化学反応の分析
Types of Reactions: 7-Ethoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: Oxidation of the ethoxy group can lead to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidine ring, leading to the formation of dihydropyrimidine derivatives.
Substitution: Substitution reactions can occur at the ethoxy group or the pyrimidine ring, leading to a variety of functionalized derivatives.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid is commonly used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various nucleophiles, such as amines or thiols, can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or acids, while substitution can introduce various functional groups into the molecule .
科学的研究の応用
7-Ethoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Derivatives of this compound have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Some derivatives are being investigated for their anticancer and anti-inflammatory properties.
作用機序
The mechanism of action of 7-Ethoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives act as phosphatidylinositol 3-kinase (PI3K) inhibitors, which play a role in cell proliferation and survival . Other derivatives may inhibit protein tyrosine kinases, affecting signal transduction pathways .
類似化合物との比較
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar core structure and exhibit a range of biological activities.
Pyrido[2,3-d]pyrimidin-7-ones: These are also structurally related and have been studied for their potential as kinase inhibitors.
Pyrimidino[4,5-d][1,3]oxazines: These compounds are synthesized from similar precursors and have applications in medicinal chemistry.
Uniqueness: 7-Ethoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethoxy group can also provide additional sites for functionalization, making it a versatile intermediate in organic synthesis .
特性
CAS番号 |
521275-16-1 |
|---|---|
分子式 |
C9H9N3O3 |
分子量 |
207.19 g/mol |
IUPAC名 |
7-ethoxy-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H9N3O3/c1-2-15-6-4-3-5-7(10-6)11-9(14)12-8(5)13/h3-4H,2H2,1H3,(H2,10,11,12,13,14) |
InChIキー |
BSWINXSFXKRTPZ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=NC2=C(C=C1)C(=O)NC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


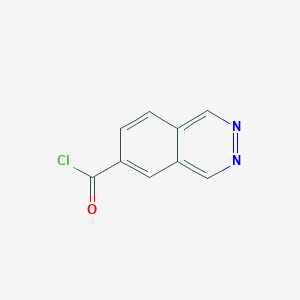

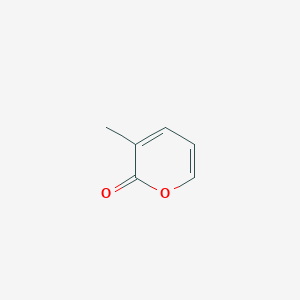
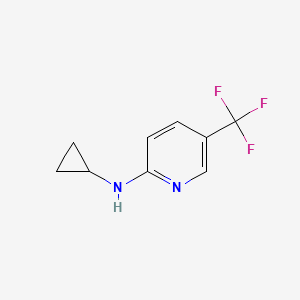


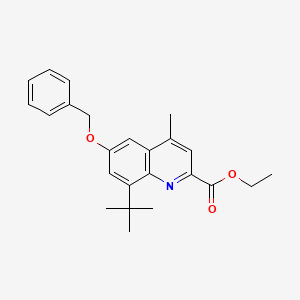
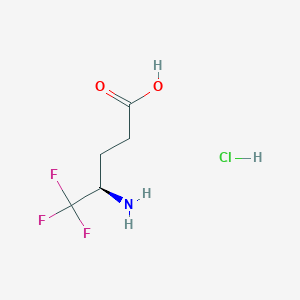

![1H,1'H-[2,3'-Biindole]-2',3-diol](/img/structure/B13100125.png)

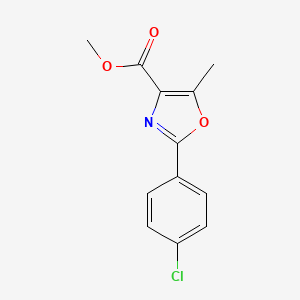
![2-(4-Cyclopropylphenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B13100153.png)
